4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219964-20-1
Cat. No.: VC2926527
Molecular Formula: C15H23Cl2NO
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219964-20-1 |
|---|---|
| Molecular Formula | C15H23Cl2NO |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 4-[2-(4-chloro-2-ethylphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C15H22ClNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H |
| Standard InChI Key | QBGSRHYVGQCGOQ-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl |
| Canonical SMILES | CCC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl |
Introduction
4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a piperidine ring connected to a phenoxyethyl moiety with chloro and ethyl substitutions on the phenyl ring.
Synthesis
The synthesis of 4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride typically involves multi-step chemical reactions. The process may start with precursors such as 4-chloro-2-ethylphenol and piperidine. The reaction conditions are crucial for optimizing yield and purity, often involving techniques like recrystallization and chromatography for purification.
Biological Activity and Applications
This compound is primarily studied for its potential interactions with biological systems, particularly in the context of neurological disorders. Its structural similarity to other piperidine derivatives suggests potential activity at neurotransmitter receptors, which could be relevant for treating mood disorders and other neurological conditions.
| Application Area | Potential Impact |
|---|---|
| Neurological Disorders | Interaction with neurotransmitter receptors, potentially treating mood disorders |
| Medicinal Chemistry | Intermediate in organic synthesis, potential therapeutic effects |
Comparison with Similar Compounds
Similar compounds to 4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride include:
-
4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride: This compound has a different position of the ethyl group on the phenyl ring, affecting its chemical properties and potential applications.
-
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride: This compound features a bromo substituent instead of chlorine, which alters its reactivity and biological effects.
| Compound Name | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride | Ethyl group position | Different chemical properties |
| 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride | Bromo instead of Chloro | Altered reactivity and biological effects |
Safety and Handling
4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride is classified as an irritant. Proper handling requires protective equipment, and it should be stored in a well-ventilated area away from incompatible substances.
| Hazard Statement | Precautionary Measures |
|---|---|
| Irritant | Use protective equipment, store in a well-ventilated area |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume